REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].CC(C)([O-])C.[K+].Cl[C:14]1[N:18]([CH3:19])[N:17]=[C:16]([CH3:20])[C:15]=1[CH:21]=[O:22]>C1COCC1.ClCCl>[CH3:19][N:18]1[C:14]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[C:15]([CH:21]=[O:22])[C:16]([CH3:20])=[N:17]1 |f:1.2|
|
Name
|
|
Quantity
|
7.11 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
97.6 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NN1C)C)C=O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to warn to room temperature
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1OCC(F)(F)F)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.82 g | |
YIELD: PERCENTYIELD | 109% | |
YIELD: CALCULATEDPERCENTYIELD | 109.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |